molecular formula C15H14Cl2N4O3S B3624655 3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide

3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide

Cat. No.: B3624655
M. Wt: 401.3 g/mol
InChI Key: RIWFFERTKQJMLB-UHFFFAOYSA-N
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Description

3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes dichloro, methoxy, and carbamothioyl functional groups. These groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group (-OCH3) to form 3,6-dichloro-2-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-2-methoxybenzamide: Lacks the carbamothioyl group, resulting in different chemical properties and reactivity.

    3,6-dichloro-2-methoxy-N-methylbenzamide: Contains a methyl group instead of the pyrimidine derivative, leading to variations in biological activity.

Uniqueness

The presence of the 4-methoxy-6-methylpyrimidin-2-yl carbamothioyl group in 3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness contributes to its specific applications and potential advantages in various fields of research.

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O3S/c1-7-6-10(23-2)19-14(18-7)21-15(25)20-13(22)11-8(16)4-5-9(17)12(11)24-3/h4-6H,1-3H3,(H2,18,19,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFFERTKQJMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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